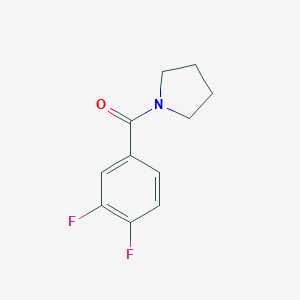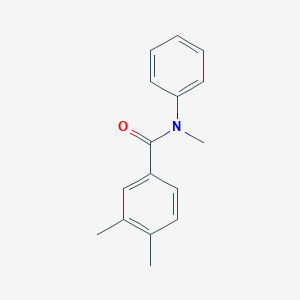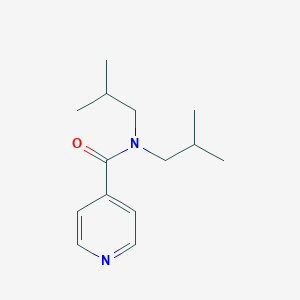
N,N-bis(2-methylpropyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-methylpropyl)pyridine-4-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its therapeutic potential in various medical conditions. BPC-157 is a stable gastric peptide that has been shown to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving tissue repair.
Mecanismo De Acción
The exact mechanism of action of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the body. It promotes the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its stability and ease of synthesis. It can be synthesized in the laboratory using solid-phase peptide synthesis and is stable in the stomach, making it an attractive candidate for oral administration. However, one limitation of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its limited bioavailability, which may limit its therapeutic potential in some applications.
Direcciones Futuras
There are many potential future directions for research on N,N-bis(2-methylpropyl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD), a chronic condition characterized by inflammation of the gut. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of IBD, and further research is needed to determine its potential efficacy in humans. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the optimal dosing and administration of N,N-bis(2-methylpropyl)pyridine-4-carboxamide for these applications.
Métodos De Síntesis
N,N-bis(2-methylpropyl)pyridine-4-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, which is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been extensively researched for its therapeutic potential in various medical conditions. It has been shown to promote healing and tissue repair in animal models of tendon and ligament injuries, muscle tears, and bone fractures. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation in the gut and joints. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
Propiedades
Nombre del producto |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)9-16(10-12(3)4)14(17)13-5-7-15-8-6-13/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
RNQRHZMGFCEUGG-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



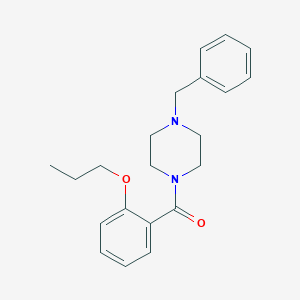
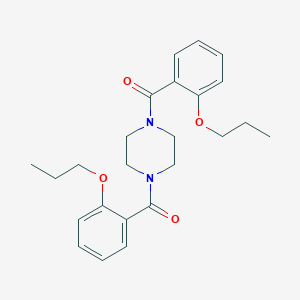
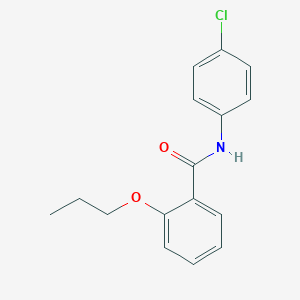
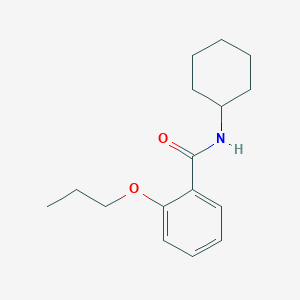
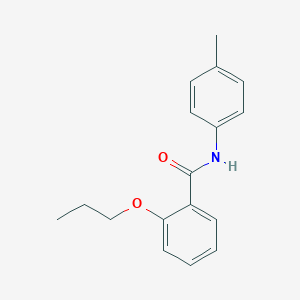
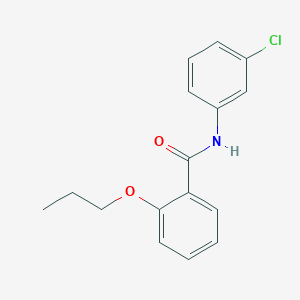
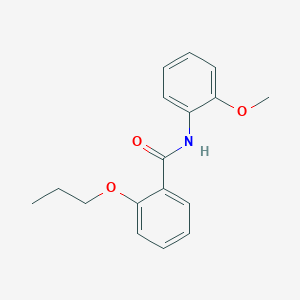
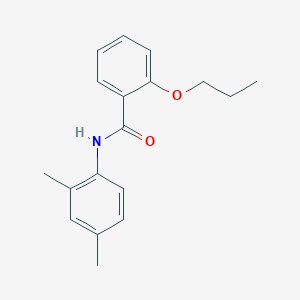
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
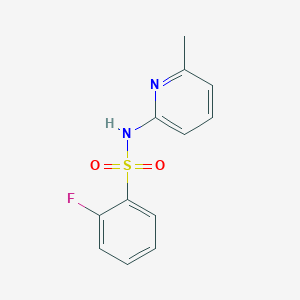
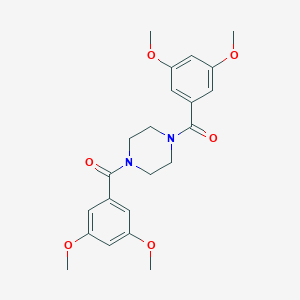
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
